REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:10][C:11]1[C:19]2[C:18](=[O:20])[C:17]([C:21](=[O:25])[CH:22]([CH3:24])[CH3:23])=[CH:16][N:15]([CH2:26][C:27]3[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:28]=3[F:34])[C:14]=2[S:13][C:12]=1[C:35]1[CH:40]=[CH:39][C:38]([N+:41]([O-])=O)=[CH:37][CH:36]=1)[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.Cl.C(=O)([O-])O.[Na+]>O.[Fe].C(OCC)(=O)C>[NH2:41][C:38]1[CH:37]=[CH:36][C:35]([C:12]2[S:13][C:14]3[N:15]([CH2:26][C:27]4[C:32]([F:33])=[CH:31][CH:30]=[CH:29][C:28]=4[F:34])[CH:16]=[C:17]([C:21](=[O:25])[CH:22]([CH3:24])[CH3:23])[C:18](=[O:20])[C:19]=3[C:11]=2[CH2:10][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH3:9])=[CH:40][CH:39]=1 |f:3.4|
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Name
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3-(N-Benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-2-(4-nitrophenyl)-4-oxothieno[2,3-b]pyridine
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Quantity
|
33 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N(C)CC1=C(SC=2N(C=C(C(C21)=O)C(C(C)C)=O)CC2=C(C=CC=C2F)F)C2=CC=C(C=C2)[N+](=O)[O-]
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Name
|
|
Quantity
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132 mL
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Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
12.3 g
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Type
|
catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
55.5 g
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
55.3 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
19 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
825 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred as it
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with cooling on ice
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Type
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FILTRATION
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Details
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filtered through a Hyflo Super Cell
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Type
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CUSTOM
|
Details
|
to remove insoluble materials
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (500 ml)
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Type
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WASH
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Details
|
washed with a saturated saline (1000 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate (35 g)
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Type
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CONCENTRATION
|
Details
|
concentrated into dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=C(C2=C(N(C=C(C2=O)C(C(C)C)=O)CC2=C(C=CC=C2F)F)S1)CN(C)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |